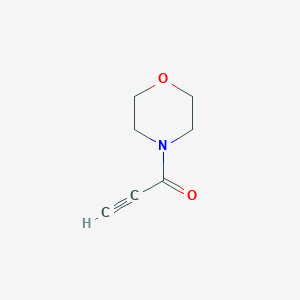

1-(Morpholin-4-yl)prop-2-yn-1-one

Overview

Description

1-(Morpholin-4-yl)prop-2-yn-1-one is an organic compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 . It is also known by its CAS number, 72431-18-6 .

Molecular Structure Analysis

The molecular structure of this compound consists of a morpholine ring attached to a prop-2-yn-1-one group . The morpholine ring provides the compound with unique chemical properties, making it a valuable moiety in medicinal chemistry and drug design.Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 227.2±50.0 °C and a predicted density of 1.158±0.06 g/cm3 . Its pKa is predicted to be -1.62±0.20 .Scientific Research Applications

QSAR Analysis in Antioxidant Activity

1-(Morpholin-4-yl)prop-2-yn-1-one derivatives have been evaluated for their antioxidant activities. A QSAR (Quantitative Structure-Activity Relationship) analysis indicated that factors like polarization, dipole moment, lipophilicity, and energy parameters significantly influence antioxidant activity. The study suggests that molecules with smaller volume and surface area exhibit higher antioxidant levels. This research can be foundational for designing new antioxidants (І. Drapak et al., 2019).

Role in Synthesizing Biologically Active Compounds

The compound is an important intermediate in the synthesis of biologically active heterocyclic compounds. Its structural properties, such as the morpholine ring adopting a chair conformation, facilitate the stabilization of the structure through hydrogen bonds, playing a crucial role in the synthesis process (L. Mazur, M. Pitucha, & Z. Rzączyńska, 2007).

Anticonvulsive and n-Cholinolytic Activities

Some derivatives of this compound demonstrate pronounced anticonvulsive and peripheral n-cholinolytic activities, indicating potential applications in the treatment of convulsive disorders. These compounds show no antibacterial activity, suggesting a specific pharmacological profile (O. A. Papoyan et al., 2011).

Tetrahydrofuran Ring Construction

In the context of organic synthesis, reactions involving this compound have led to the unexpected formation of diamines containing the tetrahydrofuran ring. This finding has implications for the synthesis of novel organic compounds (P. Kocięcka et al., 2018).

Potential in Anticonvulsant Agents

Research into hybrid molecules combining chemical fragments of known antiepileptic drugs with 1-(Morpholin-4-yl) derivatives has shown promising results. Some of these compounds have displayed broad-spectrum activity in preclinical seizure models, suggesting their potential as new anticonvulsant agents (K. Kamiński et al., 2015).

Analgesic Development

A novel enantiomerically enriched ethereal analog of this compound has been synthesized, showing promise as a powerful syntheticopiate. This compound, designed for potential use as an analgesic, demonstrates improved affinity and selectivity toward opioid receptors based on docking studies. Such research is pivotal in the development of potent and safer analgesics (P. Borowiecki, 2022).

Neuromuscular Blocking Agents

This compound is also involved in the synthesis of certain neuromuscular blocking agents, such as Rocuronium Bromide. This synthesis process, involving various organic reactions, contributes to producing compounds that can be used as reference standards for controlling product quality in pharmaceuticals (Xu Qian-qian, 2010).

Pharmaceutical Compound Synthesis

The compound has been utilized in synthesizing various pharmaceutical compounds, demonstrating its versatility in medicinal chemistry. Its structural properties enable it to be a key component in the creation of complex molecular structures, which can have significant pharmacological effects (Xiaoping Rao, 2010).

Potential Inhibitor of the PI3K-AKT-mTOR Pathway

Research has identified this compound derivatives as potential inhibitors of the PI3K-AKT-mTOR pathway, a critical signaling pathway in various diseases. This discovery opens up avenues for the development of new therapeutic agents targeting diseases associated with this pathway (H. Hobbs et al., 2019).

Corrosion Inhibition

In the field of material science, derivatives of this compound have been synthesized and shown to be effective in inhibiting the corrosion of carbon steel. This application is crucial in industries where corrosion resistance is essential for maintaining the integrity of metal structures (G. Gao, C. Liang, & Hua Wang, 2007).

Mechanism of Action

Target of Action

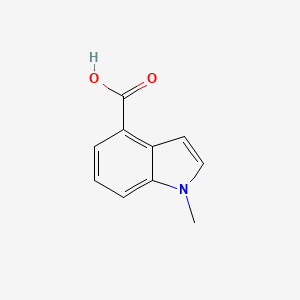

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

Related compounds have been involved in palladium-catalyzed [4 + 1] imidoylative cycloaddition reactions . This suggests that 1-(Morpholin-4-yl)prop-2-yn-1-one may interact with its targets through similar chemical reactions, leading to changes in the targets’ structure or function .

Biochemical Pathways

Related compounds have been shown to participate in various biochemical reactions, such as the formation of 2-amino-4-cyanofurans . This suggests that this compound may also influence similar biochemical pathways, leading to downstream effects.

Pharmacokinetics

The compound’s predicted boiling point is 2272±500 °C, and its predicted density is 1158±006 g/cm3 . These properties may influence the compound’s bioavailability and pharmacokinetics.

Result of Action

Related compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may have similar effects.

properties

IUPAC Name |

1-morpholin-4-ylprop-2-yn-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-7(9)8-3-5-10-6-4-8/h1H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLRHVKMEDRDMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(=O)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30511194 | |

| Record name | 1-(Morpholin-4-yl)prop-2-yn-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72431-18-6 | |

| Record name | 1-(Morpholin-4-yl)prop-2-yn-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrido[3,4-g]isoquinoline-5,10-dione](/img/structure/B1354950.png)